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Compound of Interest

4-Bromo-1-(bromomethyl)-2-
Compound Name:
methylbenzene

Cat. No. B129146

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-
Bromo-1-(bromomethyl)-2-methylbenzene, a key intermediate in various synthetic
applications, particularly in the development of pharmaceutical compounds. Due to the limited
availability of directly measured spectroscopic data in public domains, this document presents
predicted data for 1H NMR, 13C NMR, and Infrared (IR) spectroscopy, alongside expected
fragmentation patterns in mass spectrometry. Detailed, generalized experimental protocols for
acquiring these spectra are provided to guide researchers in their laboratory work.
Furthermore, a logical workflow for the structural elucidation of the target molecule using these
spectroscopic techniques is visualized.

Chemical Structure and Properties

e |IUPAC Name: 4-Bromo-1-(bromomethyl)-2-methylbenzene[1]
e Molecular Formula: CsHsBrz[1]

e Molecular Weight: 263.96 g/mol [1]
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e CAS Number: 156001-49-9[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-Bromo-1-
(bromomethyl)-2-methylbenzene. These predictions are based on established principles of
spectroscopy and data from structurally analogous compounds.

Table 1: Predicted *H NMR Data (Solvent: CDClIs,
Reference: TMS)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
] Aromatic protons (H-
~74-72 Multiplet 3H
3, H-5, H-6)
) Bromomethyl protons
~45 Singlet 2H
(-CH2Br)
~24 Singlet 3H Methyl protons (-CHs)

Table 2: Predicted **C NMR Data (Solvent: CDCl3)

Chemical Shift (6, ppm) Assignment

~138 - 140 Aromatic C (quaternary, C-1)
~135-137 Aromatic C (quaternary, C-2)
~132-134 Aromatic CH (C-5 or C-6)
~130- 132 Aromatic CH (C-3)
~128-130 Aromatic CH (C-6 or C-5)
~121-123 Aromatic C (quaternary, C-4)
~32-34 Bromomethyl C (-CH2Br)
~18-20 Methyl C (-CHs)
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ble 3: licted IR Al :

Wavenumber (cm—?) Intensity Assignment

3100 - 3000 Medium Aromatic C-H stretch

Aliphatic C-H stretch (methyl

2970 - 2850 Medium

and bromomethyl)
1600 - 1585 Medium Aromatic C=C ring stretch
1500 - 1400 Strong Aromatic C=C ring stretch
1210 - 1250 Strong C-H wag (-CHz2Br)

C-H out-of-plane bend
800 - 900 Strong ] o

(aromatic substitution)
600 - 700 Strong C-Br stretch (aryl bromide)
550 - 650 Strong C-Br stretch (benzyl bromide)

m/z Value Interpretation

Molecular ion (M*) peak cluster, showing the
262, 264, 266 characteristic isotopic pattern for two bromine
atoms (*°Br and 81Br).

Loss of a bromine radical (*Br) from the
183, 185 molecular ion. The isotopic pattern for one

bromine atom will be visible.

A common and often base peak for benzyl-
o1 containing compounds, corresponding to the
tropylium ion (C7H+%), formed after the loss of

both bromine atoms and rearrangement.[2][3]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument
parameters should be optimized for the specific equipment used.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:

e Sample Preparation: Dissolve approximately 10-20 mg of 4-Bromo-1-(bromomethyl)-2-
methylbenzene in 0.6-0.7 mL of deuterated chloroform (CDCIs) containing tetramethylsilane
(TMS) as an internal standard. The solution should be clear and free of particulate matter.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
e 1H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds,
and a relaxation delay of 1-2 seconds.

o Process the data with Fourier transformation, phase correction, and baseline correction.
o Integrate the signals to determine the relative number of protons.

e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

o Typical parameters include a 45-degree pulse angle and a relaxation delay of 2 seconds.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:

o Sample Preparation (Attenuated Total Reflectance - ATR):
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o Place a small amount of the solid sample directly onto the ATR crystal.

o Ensure good contact between the sample and the crystal by applying pressure with the
built-in clamp.

o Sample Preparation (KBr Pellet):
o Grind a small amount of the sample with dry potassium bromide (KBr) powder.
o Press the mixture into a thin, transparent pellet using a hydraulic press.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition:

o Record a background spectrum of the empty sample compartment (or with a clean ATR
crystal).

o Place the sample in the instrument and record the sample spectrum.

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum. The typical range is
4000-400 cm™.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:

o Sample Introduction: Introduce the sample into the mass spectrometer. For a solid with
moderate volatility, direct insertion probe with heating may be used. Alternatively, the sample
can be dissolved in a suitable solvent and introduced via a liquid chromatography system
(LC-MS) or direct infusion.

« lonization: Utilize an appropriate ionization technique. Electron lonization (El) is a common
method for this type of molecule, which will induce fragmentation.
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* Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio
by a mass analyzer (e.g., quadrupole, time-of-flight).

« Detection: The detector records the abundance of each ion at a specific m/z value. The
resulting mass spectrum is a plot of relative intensity versus m/z.

Spectroscopic Data Interpretation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of 4-Bromo-
1-(bromomethyl)-2-methylbenzene using the discussed spectroscopic techniques.
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Click to download full resolution via product page

Caption: Logical workflow for structural elucidation.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic
characteristics of 4-Bromo-1-(bromomethyl)-2-methylbenzene. The predicted data, coupled
with the detailed experimental protocols, serves as a valuable resource for researchers in
synthetic chemistry and drug development, facilitating the identification and characterization of
this important chemical intermediate. The integrated workflow demonstrates how *H NMR, 13C
NMR, IR, and mass spectrometry are synergistically employed for unambiguous structure
determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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